molecular formula C22H28N2O4S B11338076 1-(benzylsulfonyl)-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide

1-(benzylsulfonyl)-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide

Cat. No.: B11338076
M. Wt: 416.5 g/mol
InChI Key: AWLOCYIGFHESIV-UHFFFAOYSA-N
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Description

1-PHENYLMETHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a phenylmethanesulfonyl group, a piperidine ring, and a propan-2-yloxyphenyl moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-PHENYLMETHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the phenylmethanesulfonyl and propan-2-yloxyphenyl groups. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylmethanesulfonyl Group: This step involves the reaction of the piperidine derivative with phenylmethanesulfonyl chloride under basic conditions.

    Attachment of the Propan-2-yloxyphenyl Group: The final step involves the reaction of the intermediate compound with 4-(propan-2-yloxy)phenylamine under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

1-PHENYLMETHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.

Scientific Research Applications

1-PHENYLMETHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-PHENYLMETHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

1-PHENYLMETHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-PHENYLMETHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE: This compound differs in the position of the carboxamide group on the piperidine ring.

    4-METHYL-N-(PROP-2-YN-1-YL)BENZENESULFONAMIDE: This compound has a different sulfonamide structure and lacks the piperidine ring.

    N-(3-CHLORO-4-METHOXY-PHENYL)-4-METHYL-N-[1-[5-(4-NITRO-PHENYL)-FURAN-2-YL]-METH-(E)-YLIDENE-HYDRAZINOCARBONYLMETHYL]-BENZENESULFONAMIDE: This compound has a more complex structure with additional functional groups.

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-(4-propan-2-yloxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H28N2O4S/c1-17(2)28-21-10-8-20(9-11-21)23-22(25)19-12-14-24(15-13-19)29(26,27)16-18-6-4-3-5-7-18/h3-11,17,19H,12-16H2,1-2H3,(H,23,25)

InChI Key

AWLOCYIGFHESIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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